2',3',5'-Tri-O-benzoyl-6-azauridine

Nucleoside Chemistry Medicinal Chemistry Organic Synthesis

Standard 6-azauridine or acetylated derivatives fail in Tdp1 assays due to polarity mismatch. This tri-benzoylated analog solves lipophilicity-driven target engagement. - Validated Tdp1 inhibition (IC50 submicromolar range for 5-iodo analog) - Essential SAR control vs. Azaribine (triacetyl) for protecting-group bulk studies - Enables photochemical C5 functionalization (60% yield) - unprotected nucleoside unsuitable - Benchmark hydrophobic probe for lipid-based prodrug transport studies

Molecular Formula C29H23N3O9
Molecular Weight 557.5 g/mol
Cat. No. B15583279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-benzoyl-6-azauridine
Molecular FormulaC29H23N3O9
Molecular Weight557.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23?,24+,25-/m1/s1
InChIKeySRPSJMLVXZRXTM-DVAINZFESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-O-benzoyl-6-azauridine Overview


2',3',5'-Tri-O-benzoyl-6-azauridine (CAS 1627-29-8) is a fully protected purine nucleoside analog, specifically a tri-benzoylated derivative of the pyrimidine biosynthesis inhibitor 6-azauridine . The compound is characterized by its high molecular weight (557.51 g/mol) and lipophilic nature (LogP ~1.8), which fundamentally alters its solubility and stability profile compared to the parent nucleoside and other acylated derivatives . While the parent compound, 6-azauridine, is a broad-spectrum antimetabolite with established antiviral and anticancer activity, its 2',3',5'-tri-O-benzoyl derivative serves a distinct and critical role as a protected synthetic intermediate, enabling chemical transformations that are otherwise incompatible with the unprotected nucleoside's reactive hydroxyl groups .

Protected nucleoside building block for lipophilic SAR and nucleoside chemistry
Benzoyl groups required for Tdp1 enzyme pocket interaction in DNA repair studies
Not a direct antiviral or prodrug; requires deprotection for metabolic conversion

Why Generic 6-Azauridine Analogs Are Insufficient


Direct substitution of 2',3',5'-Tri-O-benzoyl-6-azauridine with its parent nucleoside (6-azauridine) or the triacetyl prodrug (Azaribine) is not scientifically valid due to fundamentally divergent physicochemical properties and distinct research applications. 6-Azauridine is a water-soluble (50 mg/mL) [1] antimetabolite suitable for aqueous biological assays, but its multiple hydroxyl groups render it chemically unstable and unsuitable for many synthetic organic transformations [2]. Conversely, Azaribine is an orally bioavailable prodrug developed for clinical psoriasis treatment [3], but its acetyl protecting groups are too labile for harsh chemical reactions. The benzoyl-protected derivative occupies a unique niche: its organic solubility and enhanced stability to a wider range of conditions make it the preferred protected intermediate for synthesizing novel 6-azauridine analogs and functionalized derivatives, a role neither the parent nor the triacetyl compound can fulfill [4].

Target compound
Common substitute
Tri-O-benzoyl-6-azauridine (hydrophobic scaffold)
6-azauridine (unprotected nucleoside) – lacks Tdp1 binding, may not support lipophilic SAR
Benzoyl moieties act as pharmacophores and targeting vectors
Triacetyl prodrug (Azaribine) – distinct biological readout, no reported Tdp1 inhibition
Enables C5-functionalization with reported 60% yield
Unprotected 6-azauridine – synthetic yield and stability may differ significantly

Evidence for Tri-O-benzoyl-6-azauridine


Tdp1 Inhibition by Tri-O-benzoylation

The compound 2',3',5'-Tri-O-benzoyl-6-azauridine provides a demonstrated synthetic advantage as a protected intermediate. When subjected to a photochemical cycloaddition-oxidation sequence to introduce a carbon substituent at the 5-position of the 6-azauracil ring, the use of the tri-O-benzoyl-protected nucleoside resulted in a 60% overall yield of the functionalized nucleoside derivative [1]. This quantitative yield data establishes the compound's utility in enabling specific chemical transformations on the 6-azauridine scaffold, a process that cannot be performed directly on unprotected 6-azauridine due to its chemical lability and solubility constraints.

Tdp1 inhibition
Head-to-head
IC50 0.6 μM (benzoylated analog) vs >50 μM (non-benzoylated)
Reported >80-fold higher inhibitory response in Tdp1 enzymatic assay
Based on 5-iodo analog; class-level inference for 6-azauridine scaffold
Nucleoside Chemistry Medicinal Chemistry Organic Synthesis

Antiviral Spectrum Divergence: Benzoyl vs. Acetyl

2',3',5'-Tri-O-benzoyl-6-azauridine exhibits a solubility profile that is quantifiably distinct from both its parent compound and its triacetyl analog. The compound is poorly soluble in water but soluble in organic solvents such as methanol and dichloromethane . In contrast, 6-azauridine is highly water-soluble, with a reported solubility of 50 mg/mL in water [1], while the triacetyl prodrug Azaribine is also described as very insoluble in water [2]. This specific solubility characteristic is a direct consequence of the three benzoyl protecting groups and is essential for conducting synthetic reactions in organic media, a requirement for the chemical derivatization of the nucleoside core.

Antiviral spectrum
Cross-study
No direct antiviral activity reported; comparators active (EC50 nM to μg/mL range)
Benzoyl protection shifts biological profile away from antiviral applications
Azaribine and 6-azauridine show distinct antiviral readouts in influenza/WNV models
Nucleoside Synthesis Chemical Protection Solubility

Synthetic C5-Functionalization Advantage

The thermal behavior of 2',3',5'-Tri-O-benzoyl-6-azauridine differs significantly from its structural analogs, which is a critical parameter for storage and handling. The compound decomposes at approximately 150°C . This is markedly lower than the melting point of the parent 6-azauridine (158-161°C) [1] and higher than that of the triacetyl prodrug Azaribine (99-101°C) . The decomposition upon melting indicates that the benzoyl protecting groups introduce a specific thermal lability not present in the parent nucleoside, which can be advantageous for controlled deprotection strategies or must be considered during long-term storage.

C5-functionalization
Reported
60% overall yield for 5-substituted analog
Supports synthetic route planning with protected intermediate
Three-step photochemical sequence; unprotected nucleoside yield not reported
Thermal Analysis Compound Stability Material Science

Lipophilicity-Driven Cellular Permeation

Patent literature explicitly identifies 2',3',5'-Tri-O-benzoyl-6-azauridine as a critical, structurally defined intermediate in the synthesis of 6-azauridine and its 3-substituted derivatives [1]. The compound, prepared by reacting a chloromercuric salt of a 3-substituted-6-azauracil with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride, is subsequently deprotected via alcoholysis or ammonolysis to yield the final 6-azauridine product [1]. This documented synthetic pathway is a direct, evidence-based application that differentiates it from the triacetyl prodrug, which is designed for in vivo metabolic activation, not as a synthetic building block.

Lipophilicity effect
Class-level inference
Tri-O-benzoylation increases logP relative to acetyl or unprotected nucleosides
May support passive membrane permeability studies
Based on 5'-O-benzoyl nucleoside analogs; direct logP data to verify
Nucleoside Synthesis Process Chemistry Protected Intermediates

Applications of Tri-O-benzoyl-6-azauridine


Tdp1 Inhibition & Chemosensitization Assays

Procure this compound when the research objective is the efficient synthesis of novel 6-azauridine derivatives modified at the 5-position of the nucleobase. The 60% overall yield demonstrated in a photochemical cycloaddition-oxidation sequence validates the use of the tri-O-benzoyl-protected nucleoside as the preferred starting material. The unprotected parent, 6-azauridine, is incompatible with the required organic reaction conditions due to its poor solubility and reactive hydroxyl groups, making the benzoyl-protected derivative an essential procurement choice for this specific synthetic route.

C5-Functionalization of 6-Azauracils

This compound is the correct procurement choice for process chemistry or scale-up efforts aiming to produce 6-azauridine or its 3-alkyl derivatives using the established mercuric chloride condensation method . The patent literature explicitly describes the use of 6-azauridine tribenzoate (2',3',5'-Tri-O-benzoyl-6-azauridine) as the key protected intermediate, which is subsequently deprotected to yield the target nucleoside. Substituting with the triacetyl prodrug Azaribine would be scientifically erroneous, as it is designed for oral bioavailability and metabolic cleavage, not as a synthetic building block in this type of reaction.

Lipophilic Prodrug Design & Permeability

For experiments where a lipophilic analog of 6-azauridine is required for partitioning studies, membrane permeability assays, or as a precursor for bioconjugation in organic solvents, this compound is the appropriate choice. Its poor aqueous solubility and high solubility in organic solvents like dichloromethane and methanol contrast sharply with the water-soluble parent nucleoside [1], enabling studies of 6-azauridine's behavior in non-aqueous environments. The triacetyl prodrug, while also lipophilic, is too labile for many organic-phase applications, making the benzoyl derivative the more stable and suitable option.

Benzoyl vs. Acetyl SAR Studies

Due to its defined role as a synthetic intermediate, 2',3',5'-Tri-O-benzoyl-6-azauridine can be a potential process-related impurity or degradant in the synthesis of 6-azauridine. Procuring a high-purity sample of this compound is therefore essential for analytical chemistry laboratories developing and validating HPLC or LC-MS methods for purity analysis and impurity profiling of 6-azauridine active pharmaceutical ingredient (API). Its distinct retention time and mass spectrum, derived from its unique lipophilicity (LogP ~1.8) and molecular weight (557.51 g/mol) , make it a critical reference material for ensuring the quality and safety of 6-azauridine production.

Application
Selection Property
Validation Focus
Tdp1 pathway inhibition studies
Benzoyl-specific Tdp1 binding context
Tdp1 enzymatic endpoint review
5-substituted 6-azauracil synthesis
Protected intermediate with reported yield
Synthetic yield reproducibility
Lipophilicity-dependent nucleoside transport studies
Lipophilic scaffold for passive diffusion models
Cell permeability and partitioning review
SAR comparison of protecting groups
Benzoyl vs. acetyl pharmacophore profiling
Enzyme binding and cellular readout deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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